(2-ethyl-5-fluorophenyl)methanol
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Overview
Description
(2-ethyl-5-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethyl group at the 2-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-5-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-ethyl-5-fluorobenzaldehyde.
Reduction Reaction: The aldehyde group of 2-ethyl-5-fluorobenzaldehyde is reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-5-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-ethyl-5-fluorobenzaldehyde or 2-ethyl-5-fluorobenzoic acid.
Reduction: 2-ethyl-5-fluorotoluene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2-ethyl-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-ethyl-5-fluorophenyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(2-ethylphenyl)methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(5-fluorophenyl)methanol: Lacks the ethyl group, affecting its reactivity and applications.
(2-ethyl-5-chlorophenyl)methanol:
Uniqueness
The unique combination of the ethyl group and fluorine atom in (2-ethyl-5-fluorophenyl)methanol imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1435930-69-0 |
---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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